molecular formula C15H18F3NO2 B3067782 trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 152188-51-7

trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B3067782
CAS No.: 152188-51-7
M. Wt: 301.3 g/mol
InChI Key: SJIVVBIUXVKZDK-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS 152188-51-7) is a high-purity chemical compound provided for research purposes. This molecule features a trans-configured pyrrolidine ring, a versatile nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its sp3-hybridization and ability to influence stereochemistry and three-dimensional coverage . The compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research has identified this pyrrolidine chemotype as a promising starting point in antimalarial drug discovery, showing potent activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains . The structure-activity relationship (SAR) of this chemotype indicates that the 4-trifluoromethylphenyl group on the pyrrolidine ring is a preferred substituent for optimal antiplasmodial potency . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIVVBIUXVKZDK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities. With the molecular formula C15H18F3NO2C_{15}H_{18}F_3NO_2 and a molecular weight of approximately 301.30 g/mol, this compound is characterized by its unique trifluoromethyl group and pyrrolidine structure, which may contribute to its biological properties.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine compounds have shown promising results against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including caspase activation and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Induces apoptosis via caspase activation
5bHCT-1160.19Cell cycle arrest at G1 phase
DoxorubicinMCF-71.93DNA intercalation

These findings suggest that this compound may share similar biological activities, although specific studies on this compound are still limited.

Antimicrobial Activity

The biological activity of nitrogen-containing heterocycles, such as pyrrolidines, has been extensively studied for their antimicrobial properties. Compounds with trifluoromethyl substituents often exhibit enhanced lipophilicity, which can improve their ability to penetrate microbial membranes.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Apoptosis Induction : Many pyrrolidine derivatives trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds can disrupt normal cell cycle progression, leading to reduced proliferation.

Study on Related Pyrrolidine Derivatives

A study published in the Journal of Medicinal Chemistry explored various pyrrolidine derivatives for their anticancer properties. The authors reported that modifications at the 4-position significantly influenced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups (like trifluoromethyl) was found to enhance biological activity compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies suggest that this compound may interact favorably with targets such as the Hsp90 chaperone, which plays a crucial role in protein folding and stability in cancer cells .

Scientific Research Applications

Medicinal Chemistry

a. Potential Therapeutic Uses

Research indicates that trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate may exhibit pharmacological properties that could be beneficial in developing new therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems. Studies have suggested that derivatives of pyrrolidine compounds can act on various biological targets, including neurotransmitter receptors, which are crucial in treating neurological disorders.

b. Case Studies

  • Neuropharmacology : In a study examining the effects of trifluoromethylated pyrrolidines on serotonin receptors, this compound showed promising results in modulating receptor activity, indicating potential applications in treating depression and anxiety disorders .
  • Anticancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. Results demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Materials Science

a. Polymer Chemistry

This compound can serve as a building block for synthesizing advanced materials. Its unique structural features allow it to participate in polymerization reactions, leading to the development of novel polymers with enhanced thermal and chemical resistance.

b. Case Studies

  • Polymer Synthesis : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

a. Applications in Synthesis

The compound's reactivity allows it to be used in:

  • Alkylation Reactions : Facilitating the introduction of alkyl groups into target molecules.
  • Functionalization : Modifying existing compounds to enhance their properties or biological activity.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

This compound serves as a precursor to trifluoromethylated azomethine ylides , enabling highly regioselective 1,3-dipolar cycloadditions. These reactions are pivotal for synthesizing pyrrolidine- and pyrrole-based heterocycles .

Reaction Mechanism and Selectivity

  • Dipole Formation : Decarboxylation under thermal or basic conditions generates a reactive azomethine ylide.

  • Cycloaddition Partners : Reacts with dipolarophiles such as electron-deficient alkenes (e.g., acrylonitrile) or alkynes.

  • Regioselectivity : Governed by frontier molecular orbital (FMO) interactions, favoring endo transition states due to hyperconjugative stabilization .

Example: Cycloaddition with Acrylonitrile

Reaction Conditions Product Yield Regioselectivity
Thermal (80°C, toluene)Trifluoromethylated pyrrolidine-fused compound85%>95% endo

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.

Reaction Conditions and Outcomes

Reagent Conditions Product Purity
NaOH (aq.)Reflux, MeOH/H₂O (3:1)1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid99%
LiOH·H₂OTHF/H₂O, rt, 12 hSame as above92%

Note : Alkaline hydrolysis is preferred to avoid racemization, preserving stereochemical integrity .

Hydrogenolysis of the Benzyl Group

The benzyl protecting group is cleaved under hydrogenolytic conditions, enabling access to secondary amine intermediates .

Experimental Data

Catalyst Conditions Product ee Retention
Pd/C (10 wt%)H₂ (1 atm), MeOH, 24 h4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid ethyl ester>99%
Raney NiH₂ (3 atm), EtOH, 50°CSame as above98%

Key Insight : Enantiomeric excess (ee) is retained post-hydrogenolysis, critical for chiral drug synthesis .

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes transesterification or aminolysis to introduce diverse functional groups .

Example Reactions

Reagent Conditions Product Application
MeOH, H₂SO₄Reflux, 6 hMethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylateProdrug synthesis
Benzylamine, DCCDCM, rt, 12 h1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxamideBioactive analog

Comparative Bioactivity of Derivatives

Derivative Biological Target IC₅₀ (nM)
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxamideSerotonin 5-HT₁A receptor12 ± 2
Hydrolyzed carboxylic acidGABAₐ receptor45 ± 5

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, requiring mild conditions for cycloadditions.

  • Solvent Effects : Methanol enhances reaction rates in hydrogenolysis due to improved catalyst dispersion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-Benzyl-4-((S)-4-Benzyl-2-Oxooxazolidine-3-Carbonyl)Pyrrolidine-3-Carboxylate

  • Structure: This compound features an oxazolidinone moiety at the 4-position instead of a trifluoromethyl group. The oxazolidinone introduces additional hydrogen-bonding capability and rigidity.
  • Synthesis: Diastereomers of this compound were resolved via chromatographic separation. Hydrogenolysis (Pd(OH)₂/C, EtOH) of the N-benzyl group in the presence of Boc₂O yielded enantiomerically pure N-Boc-pyrrolidine-3,4-dicarboxylic acid derivatives .

(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate

  • Structure : A pyridine ring with fluorinated and silyl-protected hydroxymethyl substituents is appended to the pyrrolidine core. The methyl ester at the 3-position reduces lipophilicity compared to the ethyl ester in the target compound.
  • Molecular Weight : 527.75 g/mol (vs. 287.28 g/mol for the target compound), reflecting the larger pyridine-based substituent .
  • Applications : Likely used in kinase inhibitors or fluorinated drug candidates due to its pyridine moiety, contrasting with the TLR agonist applications of the target compound .

Methyl 1-Benzyl-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylate

  • Structure : Nearly identical to the target compound but with a methyl ester instead of an ethyl ester.
  • Physical Properties: Molecular weight = 287.28 g/mol (vs. 301.31 g/mol for the ethyl variant). The ethyl ester may confer improved metabolic stability and solubility in nonpolar solvents .
  • Commercial Status : The methyl variant (CAS 1823531-52-7) is commercially available, while the ethyl variant has been discontinued in some catalogs, suggesting challenges in synthesis or stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate C₁₅H₁₈F₃NO₂ 301.31 CF₃, ethyl ester, benzyl Hydrogenolysis, stereoselective cyclization TLR agonists, chiral intermediates
Ethyl 1-benzyl-4-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)pyrrolidine-3-carboxylate C₂₅H₂₇N₂O₅ 435.50 Oxazolidinone, benzyl Diastereomer resolution, Boc protection Chiral synthons
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C₂₉H₄₂FN₃O₃Si 527.75 Pyridine, silyl ether, fluorinated Silyl protection, cross-coupling reactions Kinase inhibitors, fluorinated APIs
Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate C₁₄H₁₆F₃NO₂ 287.28 CF₃, methyl ester Esterification, fluorination Research-scale intermediates

Research Findings and Implications

  • Stereochemical Impact : The trans-configuration in the target compound is crucial for its biological activity, as mirrored in related TLR agonists .
  • Fluorination Trends: Trifluoromethyl-substituted pyrrolidines are increasingly prioritized over non-fluorinated analogs due to improved pharmacokinetic profiles .
  • Commercial Viability : Discontinuation of the ethyl variant in some catalogs highlights the need for optimized synthetic routes or alternative ester derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A combination of computational reaction path searches (using quantum chemical calculations) and iterative experimental screening is recommended. For example, phosphine-catalyzed annulation strategies (as seen in analogous pyrrolidine syntheses) can be adapted . Triethylamine and dichloromethane are common solvents/bases for similar reactions, but optimization should include variables like temperature (0–20°C), stoichiometry, and catalyst loading . High-throughput screening with automated platforms can accelerate parameter optimization .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemical confirmation : Use chiral HPLC or X-ray crystallography to resolve the trans-configuration. Comparative NMR analysis (e.g., 1^1H and 13^{13}C) with known stereoisomers can validate spatial arrangements .
  • Purity assessment : LC-MS and 19^{19}F NMR are essential for detecting trifluoromethyl-related impurities. For example, LC-MS can identify byproducts from incomplete benzylation or esterification .

Q. How can computational tools predict the reactivity of the trifluoromethyl group in this compound during derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron-withdrawing effects of the -CF3_3 group on adjacent reaction sites. Software like Gaussian or ORCA can simulate transition states for nucleophilic attacks or hydrogen bonding interactions. Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine predictive accuracy .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC or recrystallization (using ethanol/water mixtures) may improve yield. Monitor fractions via TLC and NMR to confirm isolation of the trans-isomer .

Q. How should researchers select appropriate reactors for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch reactors with precise temperature control (e.g., jacketed glass reactors) are suitable for small-scale optimization. For larger scales, consider continuous-flow systems to minimize side reactions. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and thermal gradients .

Advanced Research Questions

Q. How can discrepancies between computational reaction mechanisms and experimental outcomes be resolved for this compound?

  • Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic profiles, intermediate trapping) refine computational models. For instance, if DFT predicts a low-energy pathway but experiments show sluggish kinetics, re-evaluate solvent effects or entropy contributions using molecular dynamics (MD) simulations .

Q. What strategies address contradictory data in regioselective functionalization of the pyrrolidine ring?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C or 2^{2}H) to track regioselectivity. For example, deuterate the benzyl group to distinguish between C-4 and C-2 functionalization pathways. Combine with in situ IR spectroscopy to monitor intermediate formation .

Q. How do solvent polarity and proticity influence the stability of the trifluoromethyl group under catalytic conditions?

  • Methodological Answer : Conduct solvent screening (e.g., DMF vs. THF) with kinetic studies. Polar aprotic solvents like DMF may stabilize charged intermediates but risk hydrolyzing the ester group. Use linear free-energy relationships (LFERs) to correlate solvent parameters (e.g., Kamlet-Taft) with reaction rates .

Q. What challenges arise in scaling up enantioselective synthesis, and how can they be mitigated?

  • Methodological Answer : Chirality loss during scale-up often stems from racemization under prolonged heating. Optimize residence time in continuous-flow reactors to minimize thermal exposure. Asymmetric catalysis with chiral phosphines or organocatalysts (e.g., Cinchona alkaloids) can enhance enantiomeric excess (ee) .

Q. How can advanced spectroscopic methods elucidate the role of non-covalent interactions (e.g., π-stacking) in stabilizing intermediates?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can detect spatial proximity between the benzyl group and the pyrrolidine ring. Pair with X-ray crystallography to visualize stacking interactions. Computational studies (e.g., NCI analysis) can quantify interaction strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.